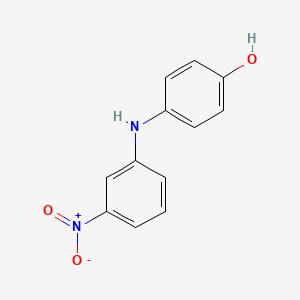

4-(3-Nitroanilino)phenol

Description

Contextualizing Nitroaniline and Phenolic Derivatives in Bioactive Compound Discovery

Nitroaniline and phenolic derivatives are foundational components in the discovery of bioactive compounds. Phenolic compounds, ubiquitous in nature, are well-regarded for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netbohrium.com Their ability to donate a hydrogen atom from the hydroxyl group makes them effective radical scavengers. researchgate.net The introduction of a nitro group, particularly on an aniline (B41778) ring, can significantly modulate the electronic properties of a molecule, often enhancing its biological efficacy. industrialchemicals.gov.au Nitroaromatic compounds are integral to many synthetic bioactive molecules. nih.gov The combination of these two pharmacophores in a single molecular entity, as seen in 4-(3-Nitroanilino)phenol, presents a compelling strategy for the design of new therapeutic agents.

Rationale for Focused Investigation of this compound

The specific arrangement of the nitro group at the meta position of the aniline ring and the hydroxyl group on the phenol (B47542) ring in this compound creates a unique electronic and steric environment. This configuration is hypothesized to be crucial for its interaction with biological targets. The rationale for a focused investigation stems from the potential for this compound to exhibit a range of biological activities, including but not limited to, enzyme inhibition and anticancer effects. The presence of both a hydrogen bond donor (phenol) and acceptor (nitro group) suggests the possibility of strong and specific interactions with biological macromolecules.

Overview of Research Trajectories for this compound

Current research on this compound and structurally related compounds is proceeding along several key trajectories. A primary area of investigation is its potential as an anticancer agent. Studies on similar phenolic and nitroaniline-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. mdpi.comcore.ac.ukmdpi.com For instance, some phenolic compounds have been shown to induce apoptosis and arrest the cell cycle in cancerous cells. core.ac.uknih.gov

Another significant research avenue is the exploration of its enzyme inhibitory activity. Phenolic compounds are known to inhibit a variety of enzymes, and the specific structure of this compound may confer selectivity towards certain enzymatic targets. nih.govnih.govum.es For example, derivatives of nitroanilines have been investigated for their inhibitory effects on various enzymes. Furthermore, the synthesis of novel derivatives of this compound is an active area of research, aiming to optimize its biological activity and explore structure-activity relationships. Synthetic methods often involve the condensation of a nitroaniline derivative with a phenol. prepchem.comencyclopedia.pub

The following table provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Appearance | Not explicitly stated in the provided results |

| Melting Point | Not explicitly stated in the provided results |

Structure

2D Structure

3D Structure

Properties

CAS No. |

68142-11-0 |

|---|---|

Molecular Formula |

C12H10N2O3 |

Molecular Weight |

230.22 g/mol |

IUPAC Name |

4-(3-nitroanilino)phenol |

InChI |

InChI=1S/C12H10N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-8,13,15H |

InChI Key |

MBOYZYFXQWVGQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 3 Nitroanilino Phenol and Its Analogues

Established Synthetic Pathways to 4-(3-Nitroanilino)phenol

Traditional methods for synthesizing the diarylamine framework often rely on condensation reactions to form the core structure, or amination and hydroxylation reactions to introduce the key functional groups onto aromatic precursors.

Condensation reactions are a cornerstone of forming the essential carbon-nitrogen bond in diarylamines. These reactions typically involve the coupling of an aniline (B41778) derivative with a phenol (B47542) or a related compound. For instance, azo dyes are prepared through the condensation of nitrated aromatic compounds with anilines, which, after reduction of the intermediate, forms a diarylamine linkage. wikipedia.org Another established method involves heating a phenol, such as hydroquinone (B1673460), with an aniline in the presence of a catalyst like zinc chloride. prepchem.com

Phenol-aldehyde condensation reactions, traditionally used for creating resins, also represent a fundamental type of condensation. google.commdpi.com These reactions are typically catalyzed by strong acids or bases. google.comepo.org While not a direct route to this compound, the principles of activating a phenolic ring for reaction with an electrophile are relevant. The key challenge in synthesizing an unsymmetrical diarylamine like this compound via direct condensation of 3-nitroaniline (B104315) and hydroquinone (or p-aminophenol and a nitrated phenol) is controlling selectivity and avoiding polymerization or the formation of symmetrical side products.

An alternative to building the diarylamine backbone in one step is to introduce the necessary functional groups onto pre-existing aromatic structures.

Amination of Phenols: The direct conversion of phenols to anilines can be achieved through various methods. A classic approach is ammonolysis, where a phenol is treated with ammonia (B1221849) at high temperature and pressure to replace the hydroxyl group with an amino group. google.com This method is particularly effective for phenols activated with electron-withdrawing groups, such as a nitro group. google.com Metal-free strategies have also been developed for the direct amination of phenols, providing a more modern alternative to traditional high-pressure methods. acs.orgescholarship.org

Hydroxylation of Anilines and Phenols: Introducing a hydroxyl group onto an aromatic ring can be accomplished through several routes. The diazotization of an aromatic amine, followed by hydrolysis of the resulting diazonium salt, is a well-established method for producing phenols. stuba.skorgsyn.org For example, m-nitroaniline can be converted to m-nitrophenol through this process. orgsyn.org More direct hydroxylation methods also exist. Phenol can react with singlet oxygen to selectively produce hydroquinone (para-hydroxylation), while aniline selectively forms 4-hydroxyaniline under similar conditions. nih.gov The oxidation of aryl amines using reagents like tert-butyl hydroperoxide (TBHP) can also yield nitroarenes from anilines or introduce hydroxyl groups. mdpi.com

A summary of relevant amination and hydroxylation reactions is presented below.

| Starting Material | Reagent(s) | Product | Reference(s) |

| m-Nitroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. H₂SO₄, H₂O, heat | m-Nitrophenol | orgsyn.org |

| 4-Nitroaniline | 1. NaNO₂, H₂SO₄, H₂O, 0-5°C; 2. H₂SO₄, H₂O, heat | 4-Nitrophenol (B140041) | stuba.sk |

| Phenol | Singlet Oxygen (¹O₂) | Hydroquinone | nih.gov |

| Aniline | Singlet Oxygen (¹O₂) | 4-Hydroxyaniline | nih.gov |

| p-Nitrophenol | Aqueous Ammonia | p-Nitroaniline | google.com |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent research has focused on developing more environmentally friendly and efficient synthetic routes. These include microwave-assisted synthesis and transition-metal-free coupling reactions.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reactions in significantly less time than conventional heating methods. This technology has been successfully applied to key reactions for synthesizing precursors and analogues of this compound.

For example, a novel, high-yielding method for producing anilines and phenols from activated aryl halides has been developed using microwave irradiation in aqueous solutions, completely avoiding the need for organic solvents or metal catalysts. nih.govtandfonline.comarizona.edu This approach is particularly effective for aryl halides activated by electron-withdrawing groups, such as a nitro group. Similarly, the nitration of phenol to produce p-nitrophenol can be achieved rapidly and efficiently using calcium nitrate (B79036) under microwave irradiation, offering a safer, acid-free alternative to traditional nitrating mixtures. orientjchem.orglookchem.com

The following table summarizes key findings in microwave-assisted synthesis relevant to these structures.

| Reaction Type | Reactants | Conditions | Key Advantages | Reference(s) |

| Amination | Activated Aryl Halides, Aqueous NH₄OH | Microwave Irradiation | High yield, short reaction time, no organic solvent or catalyst | nih.govtandfonline.com |

| Hydroxylation | Activated Aryl Halides, Aqueous LiOH | Microwave Irradiation | Efficient, eco-friendly alternative | nih.govtandfonline.com |

| Nitration | Phenol, Calcium Nitrate, Acetic Acid | Microwave Irradiation (1 min) | Rapid, high yield (89%), acid-free | orientjchem.org |

Transition-Metal-Free and Solvent-Minimizing Methodologies

A significant push in modern synthetic chemistry is the avoidance of heavy metal catalysts, which can be toxic, expensive, and difficult to remove from final products. acs.orgacs.org This has led to the development of novel transition-metal-free methods for constructing C-N bonds in diarylamines.

One innovative one-pot strategy involves the reaction of aromatic aldehydes and anilines. acs.orgacs.org The process proceeds through imine formation, an oxidative rearrangement, and a final deformylation step to yield the diarylamine. This method is notable for its high atom economy and use of mild, metal-free conditions. acs.orgacs.org

Another prominent metal-free approach utilizes diaryliodonium salts as arylating agents. nih.govnih.gov These hypervalent iodine reagents can effectively transfer an aryl group to an amine or phenol under mild conditions, avoiding the need for transition metals. These reactions exhibit broad functional group tolerance and can be used for late-stage functionalization. nih.govnih.gov

The table below highlights examples from a metal-free synthesis of diarylamines from aromatic aldehydes and anilines. acs.org

| Aldehyde | Aniline | Product | Yield (%) |

| Benzaldehyde | Aniline | Diphenylamine (B1679370) | 98 |

| 4-Methoxybenzaldehyde | Aniline | 4-Methoxydiphenylamine | 94 |

| 4-Nitrobenzaldehyde | Aniline | 4-Nitrodiphenylamine | 96 |

| Benzaldehyde | 4-Methoxyaniline | 4-Methoxydiphenylamine | 96 |

| 3-Methoxybenzaldehyde | 4-Methylaniline | 3-Methoxy-4'-methyldiphenylamine | 95 |

Design and Synthesis of Chemically Modified this compound Derivatives

The core structure of this compound can be chemically modified to create a library of derivatives. The synthesis of such analogues often involves multi-step sequences starting from substituted precursors. For instance, substituted 4-amino-3-nitrophenols can be prepared by starting with a molecule like 2-chloro-4-aminophenol, which can be acetylated and then nitrated. google.com The resulting intermediate can then be further functionalized.

Strategies for Structural Diversification via Schiff Base Formation

The synthesis of Schiff bases, or imines, represents a fundamental strategy for the structural diversification of primary and secondary amines. This involves the condensation reaction between an amine and a carbonyl compound (an aldehyde or ketone). researchgate.netisca.in For derivatives of this compound, this transformation typically involves the reaction of the secondary amino group with various aldehydes or ketones, often under reflux in a suitable solvent like ethanol (B145695). isca.in The formation of the characteristic azomethine (C=N) group introduces a new linkage that can extend the conjugation of the molecular system and provides a new site for coordination with metal ions. researchgate.net

The general mechanism proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. This intermediate then undergoes dehydration to yield the stable Schiff base. isca.in The reaction is often catalyzed by a few drops of acid or base. A variety of aromatic aldehydes, including substituted benzaldehydes and naphthaldehydes, can be employed to systematically modify the electronic and steric properties of the final molecule. researchgate.net These modifications are instrumental in fine-tuning the compound's properties for various applications.

Table 1: Synthesis of Schiff Base Derivatives

| Starting Materials | Reaction Type | Product Class | Key Functional Group |

|---|---|---|---|

| This compound derivative, Aromatic aldehyde | Condensation | Schiff Base (Imine) | Azomethine (-C=N-) |

Introduction of Azo Linkages and Related Chromophores

The introduction of azo linkages (-N=N-) is a cornerstone of dye chemistry, and molecules like this compound are valuable precursors for creating novel azo compounds. wikipedia.org The synthesis of azo dyes is typically a two-step process: diazotization followed by azo coupling. ijirset.com

In the first step, a primary aromatic amine is converted into a diazonium salt. To apply this to this compound, the nitro group would first need to be reduced to a primary amine. This newly formed amino group can then be treated with a cold (0-5 °C) acidic solution of sodium nitrite (B80452) (NaNO₂) to form the reactive diazonium salt intermediate. ijirset.comresearchgate.net

In the second step, the diazonium salt acts as an electrophile and is reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or an aniline. researchgate.net The phenolic ring of a separate this compound molecule could itself serve as a coupling partner. The coupling reaction results in the formation of a stable azo compound, characterized by an extended π-conjugated system that imparts vivid color. wikipedia.org The specific color of the dye can be modulated by the choice of substituents on both the diazonium salt precursor and the coupling partner. researchgate.net

Table 2: General Strategy for Azo Dye Synthesis

| Step | Reactants | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1. Diazotization | Reduced this compound (amine), NaNO₂, HCl | Diazonium Salt | Diazotization |

Incorporation into Heterocyclic Scaffolds for Novel Derivatives

The structure of this compound, containing suitably positioned amino and hydroxyl groups, is well-suited for the construction of heterocyclic rings. These reactions often involve condensation with bifunctional reagents to form stable cyclic structures. For instance, derivatives of aminophenols can be used to synthesize various benz-fused heterocycles like benzoxazines, benzoxazepines, and benzoxazocines. researchgate.net

A common strategy involves the reaction of the aminophenol with dihaloalkanes (e.g., 1,2-dibromoethane, 1,3-dibromopropane) in the presence of a base. researchgate.net The base deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which can then displace one of the halides. The amino group can subsequently displace the second halide in an intramolecular cyclization, yielding the heterocyclic scaffold. The size of the resulting ring is determined by the length of the alkyl chain in the dihaloalkane. This approach provides a systematic way to build a variety of fused ring systems onto the core this compound structure, leading to novel derivatives with constrained conformations.

Table 3: Synthesis of Heterocyclic Derivatives

| Reagents | Reaction Type | Product Class |

|---|---|---|

| This compound, Dihaloalkane (e.g., Br(CH₂)nBr) | Nucleophilic Substitution, Cyclization | Benzoxazine/Benzoxazepine/Benzoxazocine derivative |

Complexation with Metal Ions for Coordination Compound Synthesis

Derivatives of this compound, particularly the Schiff bases discussed previously, are excellent candidates for use as ligands in coordination chemistry. isca.in The presence of multiple donor atoms, such as the phenolic oxygen and the imine nitrogen, allows these molecules to chelate with a variety of metal ions to form stable coordination compounds. nih.gov

The synthesis of these metal complexes is generally straightforward, often involving the reaction of the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Co(II), Ni(II), and Zn(II)) in a suitable solvent such as ethanol or methanol. isca.inrjlbpcs.com The mixture is typically refluxed to ensure complete complexation. isca.in The resulting metal complexes often exhibit distinct colors, magnetic properties, and geometries (e.g., tetrahedral, square planar, or octahedral) that are dependent on the specific metal ion and the ligand structure. The coordination of the metal ion can significantly alter the electronic properties of the ligand, leading to new or enhanced chemical behaviors.

Table 4: Synthesis of Metal Coordination Compounds

| Ligand | Metal Salt Example | Reaction Type | Product Class |

|---|---|---|---|

| Schiff Base of this compound | Copper(II) Chloride | Coordination | Copper(II) Complex |

| Schiff Base of this compound | Cobalt(II) Nitrate | Coordination | Cobalt(II) Complex |

Advanced Spectroscopic and Structural Elucidation of 4 3 Nitroanilino Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. For 4-(3-Nitroanilino)phenol, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons, as well as the amine (N-H) and hydroxyl (O-H) protons. The protons on the phenol (B47542) ring are influenced by the electron-donating hydroxyl group (-OH) and the secondary amine (-NH-), while the protons on the nitroaniline ring are affected by the electron-withdrawing nitro group (-NO₂) and the amine bridge. The exact chemical shifts (δ) are dependent on the solvent used. For instance, in DMSO-d₆, the O-H and N-H protons would likely appear as broad singlets at downfield shifts. The aromatic protons would appear in the typical range of δ 6.5-8.0 ppm, with their splitting patterns revealing their coupling relationships.

The ¹³C NMR spectrum provides information on the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. The carbon attached to the hydroxyl group (C-OH) on the phenol ring would be shifted downfield, as would the carbon attached to the nitro group (C-NO₂) on the other ring. The varied electronic environments of the aromatic carbons would result in a series of distinct signals, confirming the presence of twelve unique carbon atoms in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Predicted values are based on the analysis of similar compounds like 4-nitrophenol (B140041), 4-aminophenol, and aniline (B41778) derivatives. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Phenol Ring) | 6.7 - 7.2 | 115 - 125 |

| Aromatic Protons (Nitroaniline Ring) | 7.0 - 7.8 | 108 - 132 |

| C-OH | - | 150 - 155 |

| C-NH | - | 140 - 145 |

| C-NO₂ | - | 148 - 152 |

| C (other aromatic) | - | 108 - 132 |

| N-H Proton | 8.0 - 9.0 (broad) | - |

| O-H Proton | 9.0 - 10.0 (broad) | - |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprint Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate at specific frequencies. This technique is excellent for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional moieties.

The presence of the hydroxyl and amine groups would be confirmed by broad absorption bands in the 3200-3500 cm⁻¹ region, corresponding to O-H and N-H stretching vibrations, respectively. Hydrogen bonding can significantly broaden these peaks. The nitro group (-NO₂) is a strong infrared absorber and would show two distinct, strong stretching vibrations: an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. uc.edu

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Phenol O-H | Stretch, H-bonded | 3200 - 3400 (broad, strong) |

| Amine N-H | Stretch | 3300 - 3500 (medium) |

| Aromatic C-H | Stretch | 3000 - 3100 (medium) |

| Nitro N=O | Asymmetric Stretch | 1500 - 1550 (strong) |

| Nitro N=O | Symmetric Stretch | 1330 - 1370 (strong) |

| Aromatic C=C | Ring Stretch | 1450 - 1600 (medium, multiple bands) |

| Phenol C-O | Stretch | 1200 - 1260 (strong) |

| Amine C-N | Stretch | 1250 - 1350 (medium) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* transitions within the aromatic rings and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms.

The molecule possesses an electron-donating phenol moiety and an electron-accepting nitroaniline moiety, creating a "push-pull" or donor-π-acceptor system. This structure facilitates intramolecular charge-transfer (ICT) upon electronic excitation, which typically results in a strong absorption band at a longer wavelength (lower energy). For example, 3-nitrophenol (B1666305) shows a λmax at 275 nm and a broader band extending into the visible region around 340 nm. docbrown.info Similarly, 4-nitrophenol shows a strong absorption peak around 318 nm, which shifts to 400 nm upon deprotonation to the 4-nitrophenolate (B89219) ion in the presence of a base. researchgate.netresearchgate.net The extended conjugation in this compound is expected to shift the absorption maxima to even longer wavelengths (a bathochromic or red shift) compared to its individual components.

This compound is also expected to exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. nih.gov In polar solvents, the excited state, which is more polar than the ground state due to ICT, is stabilized, often leading to a red shift in the absorption maximum. The study of solvatochromism provides valuable information about the nature of the ground and excited electronic states. nih.govacs.org

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is primarily used to determine the exact molecular mass of a compound, thereby confirming its elemental composition, and to elucidate its structure through the analysis of fragmentation patterns.

For this compound (C₁₂H₁₀N₂O₃), the calculated molecular weight is approximately 230.22 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Upon ionization in the mass spectrometer (e.g., via electron ionization), the molecular ion [M]⁺ would undergo fragmentation. The analysis of these fragments provides structural clues. Predicted fragmentation pathways for this compound could include:

Cleavage of the C-N bond linking the two aromatic rings.

Loss of the nitro group (•NO₂, 46 Da).

Loss of a hydroxyl radical (•OH, 17 Da).

Fragmentation of the aromatic rings, leading to the loss of small neutral molecules like CO or HCN.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structural Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, single-crystal XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. This would reveal the planarity of the molecule and the orientation of the two aromatic rings relative to each other. Furthermore, it would elucidate intermolecular interactions in the solid state, such as hydrogen bonding involving the -OH, -NH-, and -NO₂ groups, which dictate the crystal packing.

In the absence of a single crystal, X-ray Powder Diffraction (XRPD) can be utilized. researchgate.net XRPD is performed on a microcrystalline powder and produces a diffraction pattern that is characteristic of the compound's crystalline phase. This pattern serves as a unique fingerprint for identifying the compound and can be used to assess its purity, identify different polymorphic forms, and determine unit cell parameters.

Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, X-ray Photoelectron Spectroscopy)

While the aforementioned techniques provide a wealth of information, other spectroscopic methods can offer complementary data.

Raman Spectroscopy: This technique, like FT-IR, probes the vibrational modes of a molecule. However, it relies on inelastic scattering of light (the Raman effect) and has different selection rules. Vibrations that are symmetric and involve a change in polarizability, such as the symmetric stretch of the nitro group and the "breathing" modes of the aromatic rings, often produce strong signals in Raman spectra. spectroscopyonline.com For nitrophenol isomers, characteristic Raman peaks for the nitro group are observed around 1333-1343 cm⁻¹. spectroscopyonline.com Therefore, Raman spectroscopy provides complementary data to FT-IR for a complete vibrational analysis. nsf.gov

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a material's surface. For this compound, XPS would show distinct peaks for C 1s, O 1s, and N 1s. Notably, the N 1s spectrum would be expected to show two separate peaks corresponding to the two different nitrogen environments: the amine nitrogen (-NH-) and the nitro group nitrogen (-NO₂), which would have a higher binding energy due to its higher oxidation state.

Computational and Theoretical Chemistry Studies of 4 3 Nitroanilino Phenol

Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and to a lesser extent Hartree-Fock (HF) methods, have been instrumental in elucidating the fundamental electronic and structural characteristics of 4-(3-Nitroanilino)phenol. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and orbital energies.

DFT methods, such as B3LYP, are frequently used to optimize the molecular geometry of aniline (B41778) and phenol (B47542) derivatives, providing data on bond lengths and angles. imist.manih.gov These computational approaches are also used to calculate various molecular properties that are crucial for understanding the behavior of the compound. materialsciencejournal.org

Analysis of Dipole Moment and Polarizability in Varied Environments

The dipole moment (µ) and polarizability (α) are key electronic properties that influence a molecule's interaction with its environment, including solvents and biological receptors. Computational studies have shown that these properties for molecules similar to this compound are sensitive to the surrounding medium.

Theoretical calculations on related nitroaniline derivatives have demonstrated that both the dipole moment and polarizability tend to increase with the polarity of the solvent. journalirjpac.com For instance, studies on 4-nitroaniline and its derivatives using the B3LYP/6-31G* basis set in vacuum, tetrahydrofuran, and ethanol (B145695) showed a clear trend of increasing dipole moment and polarizability as the solvent becomes more polar. journalirjpac.com This phenomenon is attributed to the stabilization of the charge-separated resonance structures in more polar environments. An increase in these properties often correlates with enhanced reactivity and can be an indicator of potential for non-linear optical applications. journalirjpac.com

The table below illustrates the typical effect of solvent polarity on the calculated dipole moment of a related compound, metronidazole, which also features a nitro group.

| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |

| Gas Phase | 1.0 | 4.83 |

| Chloroform | 4.8 | 5.65 |

| n-Octanol | 10.3 | 5.82 |

| DMSO | 46.7 | 5.88 |

| Water | 78.4 | 5.89 |

| This table is illustrative and based on data for metronidazole to show the general trend of dipole moment increasing with solvent polarity. Specific values for this compound would require direct calculation. banglajol.info |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For nitroaniline derivatives, the HOMO is typically localized on the aniline part of the molecule, which is electron-rich, while the LUMO is concentrated on the electron-withdrawing nitrobenzene moiety. thaiscience.info This distribution facilitates intramolecular charge transfer from the donor (anilino) to the acceptor (nitro) group. researchgate.net

DFT calculations provide precise values for HOMO and LUMO energies. For example, calculations on p-nitroaniline have shown a HOMO-LUMO gap of approximately 3.89 eV to 4.24 eV, indicating its reactive nature. researchgate.netthaiscience.info The energy gap can also be influenced by the solvent environment. journalirjpac.com

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | -6.55 | -2.66 | 3.89 |

| p-Aminophenol | -5.45 | 0.48 | 5.93 |

| p-Nitrophenol | -7.14 | -2.78 | 4.36 |

| This table presents data for related compounds to illustrate typical FMO energy values. The values for this compound would be specific to its structure. thaiscience.infoimist.ma |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP is calculated based on the total electron density and represents the electrostatic potential experienced by a positive point charge at a given location on the electron density surface.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. thaiscience.info

For molecules containing nitro and amino groups, the MEP map typically shows a negative potential around the oxygen atoms of the nitro group, making them sites for electrophilic interactions. thaiscience.info The area around the amino group's hydrogen atoms often displays a positive potential. thaiscience.info These maps provide a visual guide to the molecule's reactivity and intermolecular interaction patterns. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijnrd.org This approach is widely used in drug discovery and toxicology to predict the activity of new compounds and to understand the mechanisms of action. mdpi.com

Correlation of Electronic and Steric Descriptors with Biological Outcomes

In QSAR studies of phenolic and anilinic compounds, various molecular descriptors are calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as electronic, steric, and lipophilic. nih.gov

Electronic Descriptors: These describe the electronic properties of the molecule and include parameters such as HOMO and LUMO energies, dipole moment, and atomic charges. imist.ma The energy of the LUMO (ELUMO) has been found to be a significant descriptor in predicting the toxicity of nitroaromatic compounds, as it relates to the molecule's ability to accept electrons, a key step in their metabolic activation to toxic species. mdpi.com

Steric Descriptors: These relate to the size and shape of the molecule. While specific steric descriptors for this compound are not detailed in the provided context, they are generally important in QSAR models as they can influence how a molecule fits into a receptor's active site. ijnrd.org

Lipophilic Descriptors: The octanol-water partition coefficient (log P) is a common descriptor for lipophilicity and is crucial for predicting how a compound will distribute between aqueous and lipid phases in a biological system. imist.ma

QSAR models are often developed using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) to correlate these descriptors with a measured biological outcome, such as toxicity (e.g., pIC50). imist.ma

Mechanistic Insights Derived from QSAR Parameter Analysis

The analysis of the descriptors that are most influential in a validated QSAR model can provide valuable insights into the mechanism of action of the compounds under study. For instance, a strong correlation between the biological activity of nitroaromatic compounds and the LUMO energy suggests that the electron-accepting ability of the molecule is a critical factor. mdpi.com This supports a mechanism where the compound undergoes nitroreduction, a process initiated by the acceptance of an electron into the LUMO, to form reactive intermediates that can cause cellular damage.

Similarly, the inclusion of lipophilicity descriptors like log P in a QSAR model indicates that the compound's ability to cross cell membranes and reach its target site is a key determinant of its biological effect. By understanding which molecular properties are most important for activity, researchers can rationally design new molecules with improved efficacy or reduced toxicity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Recognition

No studies detailing the use of molecular docking or molecular dynamics simulations to investigate the binding of this compound to any biological target were identified. While computational techniques are widely used to predict the interaction of small molecules with proteins and other macromolecules, it appears that this compound has not been the subject of such investigations in the public domain.

Theoretical Prediction of Spectroscopic Parameters and Their Validation with Experimental Data

A thorough search for research that combines theoretical calculations (such as Density Functional Theory - DFT) with experimental measurements (like Infrared, Raman, NMR, or UV-Vis spectroscopy) for this compound returned no results. This type of analysis is crucial for understanding the vibrational and electronic properties of a molecule and for validating computational models. The absence of such studies indicates a significant gap in the scientific literature regarding the fundamental spectroscopic characterization of this compound.

Investigation of Biological Activities of 4 3 Nitroanilino Phenol and Its Derivatives: in Vitro and Mechanistic Studies

In Vitro Anticancer Activity and Cellular Mechanisms

Molecular Target Identification and Signaling Pathway Perturbations (e.g., Enzyme Inhibition, DNA Binding)

The biological activities of phenolic compounds, including derivatives of 4-(3-Nitroanilino)phenol, are often rooted in their interactions with specific molecular targets, leading to the perturbation of critical cellular signaling pathways. These interactions can range from the inhibition of key enzymes to binding with nucleic acids, thereby disrupting normal cellular functions.

Enzyme Inhibition: Phenolic compounds and their derivatives are known to inhibit a wide range of enzymes. For instance, nitroanilines, which form a core part of the this compound structure, have been studied for their effects on enzymes like tyrosinase, a copper-containing mono-oxygenase. In one study, various nitroaniline isomers and their vanillin derivatives were tested, with 4-nitroaniline showing the strongest inhibitory effect modares.ac.ir. The relative positioning of the amino and nitro groups was found to be crucial for the inhibitory activity, suggesting that the specific substitution pattern in this compound would significantly influence its enzyme-inhibiting potential modares.ac.ir.

Furthermore, phenols have been identified as inhibitors of bacterial α-carbonic anhydrases from pathogens such as Neisseria gonorrhoeae and Vibrio cholerae nih.govresearchgate.net. Studies on a panel of phenolic compounds revealed that small structural changes could drastically affect their inhibitory activity, with some derivatives showing inhibition constants (Kᵢ) in the low micromolar range nih.govresearchgate.net. Other enzymes susceptible to inhibition by phenolic compounds include α-amylase, trypsin, and lysozyme nih.gov. This inhibition is often achieved through the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, leading to a reduction in free amino and thiol groups and a corresponding decrease in enzymatic activity nih.gov.

DNA Binding and Interference: Phenolic compounds can also exert their biological effects by interacting with nucleic acids. The planar structure and hydrophobic core of many polyphenols allow them to penetrate the DNA helix, which can interfere with replication and recombination processes nih.govmdpi.com. Some flavonoids, a class of phenolic compounds, are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication mdpi.com. The mechanism of action for certain isoflavonoids against S. aureus involves binding to its genomic DNA, in addition to rupturing the cell membrane mdpi.com. This suggests a potential mechanism for this compound and its derivatives to interfere with microbial genetic processes.

In Vitro Antimicrobial Activity and Mechanistic Insights

The antimicrobial properties of this compound and its derivatives are a significant area of investigation, with research pointing towards broad-spectrum activity against various microbial pathogens. The mechanisms underlying this activity are multifaceted, involving direct interaction with microbial cells and disruption of essential life processes.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Phenolic compounds generally exhibit antibacterial activity against a wide spectrum of both Gram-positive and Gram-negative bacteria nih.govnih.govnih.gov. However, the efficacy can vary significantly depending on the bacterial species and the specific chemical structure of the compound nih.gov.

The following table summarizes the minimum inhibitory concentrations (MICs) of various phenolic compounds against selected bacterial strains, illustrating the range of antibacterial efficacy.

| Compound/Extract | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) |

| Myricetin | S. aureus | 16 | E. coli | 8 |

| Ampelopsin | S. aureus | 8 | E. coli | 16 |

| Naringenin | Methicillin-resistant S. aureus (MRSA) | 62.5 | - | - |

| Aucuparin | B. subtilis | 3.12 | P. aeruginosa | >100 |

| Aucuparin | S. aureus | 12.5 | E. coli | >100 |

| Ferulic acid | S. aureus | 1250 | E. coli | 1250 |

| Gallic acid | S. aureus | 2000 | E. coli | 1000 |

This table is generated based on data for various phenolic compounds to illustrate typical activity ranges; data for this compound is not specifically available. nih.govmdpi.com

Antifungal Properties against Fungal Pathogens

In addition to their antibacterial effects, phenolic compounds are recognized for their potential as antifungal agents researchgate.net. They have demonstrated activity against a range of fungal pathogens, including those relevant to human health and food spoilage nih.govmdpi.com. The mechanisms of antifungal action are varied and can include disruption of the fungal cell membrane, leading to increased fluidity and loss of intracellular contents researchgate.net.

Research on phenolic-rich extracts from various plant sources has shown significant inhibitory activity against fungi such as Rhizopus stolonifer and dermatophytes like Trichophyton interdigitale mdpi.com. For instance, extracts from Vitis vinifera (grape) have shown promise against pathogenic fungi, with their efficacy depending on the specific composition of phenolic and polyphenolic compounds nih.gov. Similarly, methanolic extracts of Empetrum rubrum, rich in phenols, demonstrated a reduction in the mycelial growth of Rhizoctonia solani by up to 100% mdpi.com. The broad antifungal potential of phenolic structures suggests that this compound and its synthesized derivatives could be valuable candidates for the development of new antifungal therapies researchgate.net.

Mechanisms of Microbial Cell Interaction: Cell Membrane Disruption and Permeability Alteration

A primary mechanism by which phenolic compounds exert their antimicrobial effects is through the disruption of the microbial cell membrane researchgate.netnih.gov. These compounds can partition into the lipid bilayer of the membrane, altering its structure and function nih.gov. This interaction increases membrane fluidity and permeability, leading to the leakage of essential intracellular components such as ions, ATP, and nucleic acids, ultimately resulting in cell death nih.govmdpi.com.

In Gram-negative bacteria, phenolic compounds can compromise the outer membrane, which then allows them to access and disrupt the inner cytoplasmic membrane frontiersin.org. The accumulation of hydroxyl groups within the lipid bilayers is thought to damage lipoprotein interactions, further increasing membrane permeability mdpi.com. For Gram-positive bacteria, the interaction is more direct with the cytoplasmic membrane. The damage to the membrane can be visualized using fluorescence microscopy, which shows compromised membrane integrity in treated bacterial cells mdpi.com. This disruptive action on cell membranes is a key feature of the antimicrobial activity of a broad range of phenolic derivatives researchgate.netfrontiersin.org.

Inhibition of Essential Microbial Enzymes and Disruption of Metabolic Pathways

Beyond physical disruption of the cell membrane, this compound and its derivatives can interfere with crucial microbial metabolic functions by inhibiting essential enzymes. Phenolic compounds are known to be effective enzyme inhibitors, targeting a variety of proteins vital for microbial survival nih.govresearchgate.net.

One example is the inhibition of dehydrogenase enzymes, which are critical for microbial respiration. Studies have shown that substituted phenols can significantly inhibit dehydrogenase activity in bacteria isolated from industrial wastewater redalyc.org. The degree of inhibition is dose-dependent, and the toxicity generally increases with substitutions on the phenol (B47542) ring redalyc.org. Another target is bacterial carbonic anhydrase, an enzyme involved in pH regulation and metabolic processes. Phenols have been shown to be potent inhibitors of this enzyme in pathogenic bacteria nih.govresearchgate.net. By blocking the function of these and other key enzymes, phenolic compounds can effectively shut down vital metabolic pathways, leading to growth inhibition and cell death.

Interference with Nucleic Acid Synthesis and Integrity in Microorganisms

The antimicrobial action of phenolic compounds can also extend to the inhibition of nucleic acid synthesis and the compromising of DNA integrity nih.govmdpi.com. This mechanism prevents microbial replication and leads to cell death. Flavonoids, a major class of polyphenols, have been found to inhibit bacterial DNA gyrase, an enzyme essential for maintaining DNA supercoiling and facilitating replication mdpi.com.

Furthermore, the planar nature of some phenolic molecules allows them to intercalate between the base pairs of DNA, which can disrupt DNA replication and transcription processes nih.gov. Some anthraquinones, another class of phenolic compounds, are known to inhibit DNA synthesis in microorganisms nih.gov. This multi-targeted approach, which includes damaging the cell membrane, inhibiting enzymes, and interfering with nucleic acid synthesis, makes phenolic compounds like this compound potent antimicrobial agents mdpi.comnih.gov.

Role of Metal Ion Complexation in Enhancing Antimicrobial Action

The complexation of organic compounds with metal ions is a recognized strategy for enhancing their antimicrobial properties. This enhancement is often attributed to the process of chelation, where the metal ion is bonded to the organic molecule. Chelation can alter the physicochemical properties of the organic compound, such as its polarity and lipophilicity. A reduction in the polarity of the metal ion and an increase in the lipophilicity of the complex can facilitate its permeation through the lipid layers of microbial cell membranes.

The mechanism of action for metal complexes as antimicrobial agents can vary. They may interfere with the normal functioning of the microbial cell by binding to surface sites, which would typically be used to initiate infection of a host cell. Alternatively, the complex may penetrate the cell wall and disrupt various intracellular targets. The increased lipophilic nature of the metal complex is believed to play a crucial role in its ability to cross the cell membrane and exert its antimicrobial effect. For instance, the formation of a metal complex can lead to a delocalization of π-electrons across the entire chelate ring, further enhancing its lipophilicity.

Biochemical Interactions and Enzyme Activity Modulation

The biological activity of a compound is intrinsically linked to its interactions with biochemical pathways and its ability to modulate enzyme activity. Phenolic compounds, in general, are known to interact with various enzymes, often leading to their inhibition. This inhibitory action is a key mechanism behind their diverse pharmacological effects.

The interaction between a compound and an enzyme can be influenced by several factors, including the compound's structure, the presence of specific functional groups, and its ability to bind to the active site of the enzyme. The stability of complexes formed between a compound and metal ions can also play a crucial role in its biological and chemical actions, as many enzymes are metalloproteins.

However, specific research detailing the biochemical interactions and enzyme activity modulation of this compound is not prominently featured in the available scientific literature.

In Vitro Anti-inflammatory Effects and Underlying Molecular Mechanisms

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases. The anti-inflammatory potential of chemical compounds is often evaluated in vitro by assessing their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Phenolic compounds are a class of molecules that have been widely investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. The antioxidant properties of phenolic compounds can also contribute to their anti-inflammatory effects, as oxidative stress is closely linked to inflammation.

Despite the general interest in the anti-inflammatory effects of phenolic compounds, specific in vitro studies and detailed molecular mechanism investigations for this compound are not extensively documented in the currently accessible scientific literature.

Conclusion and Future Research Perspectives

Synthesis of Key Findings on the Academic and Research Potential of 4-(3-Nitroanilino)phenol

Currently, there are no specific findings in the available scientific literature regarding the academic and research potential of this compound. The compound is not prominently featured in studies focusing on drug discovery, material science, or other relevant fields. Its potential can only be inferred from the broader classes of compounds to which it belongs. For instance, nitroaniline and phenol (B47542) derivatives are investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties. frontiersin.orgresearchgate.net The diphenylamine (B1679370) scaffold, which forms the core of this compound, is also present in various biologically active molecules. However, without direct experimental evidence, any discussion of its potential remains hypothetical.

Identification of Remaining Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the complete lack of data on this compound. Virtually every aspect of its chemical and biological profile represents an unexplored research avenue. Key unanswered questions include:

Fundamental Physicochemical Properties: Detailed characterization of its solubility, stability, and spectroscopic profile is not publicly available.

Biological Activity: The compound has not been screened for any specific biological activities, such as anticancer, antioxidant, antimicrobial, or anti-inflammatory effects.

Mechanism of Action: Without evidence of biological activity, no studies on its potential molecular targets or mechanisms of action have been undertaken.

Synthetic Pathways: While general methods for synthesizing diphenylamines exist, optimized and scalable synthesis routes specifically for this compound are not documented.

Proposed Directions for Advanced Research on this compound

Given the current void in research, a structured approach is necessary to systematically explore the potential of this compound.

A foundational step would be to synthesize this compound and a library of its derivatives. By systematically modifying the structure—for example, by altering the position of the nitro group, substituting the phenyl rings, or modifying the phenol and amine functionalities—researchers could begin to build a structure-activity relationship (SAR) profile. nih.govaiche.org Initial broad-spectrum biological screening could identify potential therapeutic areas. For any "hit" compounds, subsequent studies would be required to identify the molecular target and elucidate the mechanism of action, thereby creating a comprehensive structure-activity-mechanism understanding.

If initial screenings reveal a promising biological activity, the next phase would involve rational drug design to create derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. For example, if the parent compound shows modest activity against a particular enzyme or receptor, computational modeling and medicinal chemistry strategies could be employed to design new analogues that bind more effectively to the target site. This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

To gain a deeper, systems-level understanding of how this compound or its active derivatives affect biological systems, the integration of multi-omics technologies would be invaluable. researchgate.netastrazeneca.com Techniques such as transcriptomics, proteomics, and metabolomics could reveal how the compound alters gene expression, protein levels, and metabolic pathways within cells. nih.govnashbio.comnih.gov This holistic view can help in identifying not only the primary mechanism of action but also potential off-target effects and biomarkers for predicting response, accelerating the drug discovery and development process. frontlinegenomics.com

Q & A

Basic: What are the recommended synthetic routes for 4-(3-Nitroanilino)phenol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis of this compound typically involves electrophilic aromatic substitution or coupling reactions. A plausible route starts with nitration of aniline derivatives to yield 3-nitroaniline (a key intermediate, CAS 99-09-2), followed by coupling with a phenol derivative under controlled conditions. Critical parameters include:

- Nitration agent : Use mixed acids (HNO₃/H₂SO₄) for regioselective nitration, ensuring minimal byproduct formation .

- Coupling conditions : Employ Buchwald-Hartwig amination or Ullmann-type reactions with copper catalysts to link 3-nitroaniline to phenol. Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or DMSO) to enhance yield .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity .

Basic: Which spectroscopic techniques are most suitable for confirming the structure of this compound, and what characteristic signals should be observed?

Methodological Answer:

A multi-technique approach is recommended:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong NO₂ asymmetric stretch (~1520 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 215 (exact mass: 215.0691 for C₁₂H₁₀N₂O₃) with fragmentation patterns reflecting nitro and anilino groups .

- X-ray Crystallography : Resolve bond angles and nitro-group orientation using SHELX refinement (space group P2₁/c common for aromatic systems) .

Advanced: How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density to identify reactive sites:

- Nitro Group : Electron-withdrawing effect deactivates the benzene ring, directing electrophiles to the phenol moiety.

- Reaction Simulations : Compare activation energies for nitration vs. sulfonation; predict regioselectivity using Fukui indices .

- Validation : Cross-check computational results with experimental kinetic data (e.g., rate constants for hydroxyl radical reactions from pulse radiolysis studies) .

Advanced: What strategies resolve discrepancies in crystallographic data refinement for this compound using SHELX?

Methodological Answer:

Common challenges in SHELX refinement include:

- Disorder in Nitro Groups : Use PART instructions to model rotational disorder and apply restraints (ISOR, DELU) to thermal parameters .

- Hydrogen Bonding Networks : Assign D-H distances (DFIX command) for phenolic -OH interactions with neighboring molecules .

- Validation Tools : Employ RIGU checks to flag unrealistic geometry and PLATON’s ADDSYM to detect missed symmetry .

Advanced: How do rate constants for hydroxyl radical reactions with this compound compare to other phenolic compounds?

Methodological Answer:

Pulse radiolysis studies show:

- Rate Constant (k) : ~5 × 10⁹ M⁻¹s⁻¹ for this compound, slower than unsubstituted phenol (k = 1 × 10¹⁰ M⁻¹s⁻¹) due to nitro-group deactivation .

- Mechanistic Insight : Hydroxyl radicals attack the electron-rich phenol ring, forming cyclohexadienyl intermediates. Nitro groups reduce reactivity but enhance stability of degradation byproducts .

- Environmental Implications : Lower k values suggest slower degradation in aqueous systems, necessitating advanced oxidation processes (e.g., ozonation) for remediation .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass bottles at 0–6°C to inhibit decomposition. Label as "toxic" and store separately from acids to prevent gas release .

- Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as hazardous waste .

Advanced: How does isotopic labeling (e.g., deuterated analogs) aid in tracking this compound in metabolic studies?

Methodological Answer:

- Synthesis of Deuterated Analogs : Replace phenolic -OH with -OD using D₂O exchange or synthesize 3-nitroaniline-d₄ (CAS 115044-52-5) for coupling .

- Mass Spectrometry : Monitor m/z shifts (e.g., +4 for d₄-labeled compounds) to distinguish parent molecules from metabolites .

- Kinetic Isotope Effects (KIEs) : Quantify C-D bond stability to elucidate degradation pathways in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.